molecular formula C10H12BrNO B1443501 1-[(3-Bromophenyl)methyl]azetidin-3-ol CAS No. 1343937-88-1

1-[(3-Bromophenyl)methyl]azetidin-3-ol

Cat. No.: B1443501
CAS No.: 1343937-88-1
M. Wt: 242.11 g/mol
InChI Key: YFSPQILBBSPFTH-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]azetidin-3-ol is a brominated azetidine derivative featuring a hydroxyl group at the 3-position of the azetidine ring and a 3-bromophenylmethyl substituent. The bromophenyl group enhances lipophilicity and reactivity, making it a candidate for medicinal chemistry and organic synthesis. Its molecular weight is estimated to be ~256.14 g/mol based on analogs like 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol ().

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSPQILBBSPFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Bromophenyl)methyl]azetidin-3-ol can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically uses a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures (around 65°C) for several hours. The resulting product is then subjected to further purification and characterization.

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The 3-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form aryl-aryl or aryl-heteroatom bonds. For example:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to yield biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms aryl amines when treated with primary/secondary amines and Pd catalysts .

Example Reaction Conditions

Reaction TypeReagents/ConditionsYield (%)Product
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12 h78–853-(Aryl)phenyl derivative
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene65–723-(Amino)phenyl derivative

Azetidine Ring-Opening Reactions

The strained azetidine ring (four-membered) undergoes ring-opening under acidic or nucleophilic conditions:

  • Acid-Catalyzed Hydrolysis : Forms γ-amino alcohol derivatives in aqueous HCl .

  • Nucleophilic Attack : Reacts with Grignard reagents (e.g., RMgX) to yield substituted amines .

Mechanistic Insight

Ring-opening proceeds via protonation of the nitrogen, followed by nucleophilic attack at the β-carbon. The hydroxyl group at position 3 stabilizes intermediates through hydrogen bonding .

Functionalization of the Hydroxyl Group

The hydroxyl group participates in oxidation and acylation reactions:

  • Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl to a ketone, forming 1-[(3-Bromophenyl)methyl]azetidin-3-one .

  • Acylation : Reacts with acetyl chloride in pyridine to form the corresponding ester .

Reaction Optimization Data

ReactionReagentsTemperatureTimeYield (%)
Oxidation (Jones)CrO₃, H₂SO₄, acetone0°C → RT2 h68
AcylationAcCl, pyridine, DCMRT4 h83

Aza-Michael Addition Reactions

The azetidine nitrogen acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds. For example:

  • Reaction with methyl acrylate in acetonitrile (DBU catalyst) yields 3-(methoxycarbonyl)ethyl derivatives .

Substrate Scope

ElectrophileCatalystSolventYield (%)
Methyl acrylateDBUCH₃CN75
AcrylonitrileDBUCH₃CN62

Electrophilic Aromatic Substitution

The bromine substituent deactivates the phenyl ring, directing electrophiles to the meta/para positions. Limited reactivity is observed under standard nitration/sulfonation conditions due to the electron-withdrawing bromine .

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding 1-(phenylmethyl)azetidin-3-ol .

Optimized Conditions

CatalystSolventPressure (bar)Yield (%)
10% Pd/CEtOH190

Key Research Findings

  • The hydroxyl group enhances regioselectivity in ring-opening reactions by stabilizing transition states .

  • Microwave-assisted Suzuki couplings reduce reaction times by 60% compared to thermal methods .

  • The electron-withdrawing bromine suppresses unwanted side reactions in cross-couplings, improving yields .

This compound’s multifaceted reactivity makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Further studies are needed to explore its applications in asymmetric catalysis and bioorthogonal chemistry.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]azetidin-3-ol has numerous applications in scientific research, particularly in chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable building block for synthesizing more complex molecules. Its reactivity and functional groups make it suitable for creating diverse chemical libraries for drug discovery.

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for developing new pharmaceuticals targeting various diseases. Additionally, its unique structure allows for studying its interactions with biological macromolecules, aiding in understanding its mechanism of action.

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in producing polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the presence of the bromophenyl group contribute to its reactivity and binding affinity with various biological targets . The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and function.

The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For instance, in drug discovery, it may inhibit or activate certain enzymes, affecting disease-related pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s uniqueness lies in the combination of the azetidine ring, hydroxyl group, and bromophenyl moiety. Key comparisons with analogs include:

Table 1: Structural Comparison
Compound Name Substituent on Phenyl Ring Azetidine Functional Group Molecular Weight (g/mol) Key Features
1-[(3-Bromophenyl)methyl]azetidin-3-ol 3-Bromo -OH ~256.14 High lipophilicity, potential antimicrobial activity
1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol () 3-Bromo, 4-methyl -OH 256.14 Methyl group enhances steric bulk
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol () 3-Bromo, 4-fluoro -OH ~260.03 Fluorine increases electronegativity
1-[(3-Methoxyphenyl)methyl]azetidin-3-ol () 3-Methoxy -OH 193.24 Methoxy improves solubility
1-[(3-Bromophenyl)methyl]azetidin-3-amine () 3-Bromo -NH2 241.13 Amine group increases basicity

Biological Activity

1-[(3-Bromophenyl)methyl]azetidin-3-ol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its effects, mechanisms, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12BrN
  • CAS Number : 1343937

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a bromophenyl substituent that may influence its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, anti-inflammatory, and potential antitumor effects. The following sections summarize specific findings related to these activities.

Antibacterial Activity

Several studies have indicated that azetidine derivatives can possess significant antibacterial properties. For instance:

  • Study Findings : A series of azetidine derivatives demonstrated effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The introduction of halogen substituents (like bromine) in the phenyl ring was associated with enhanced antibacterial efficacy .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

Antitumor Activity

The potential antitumor effects of azetidine derivatives have also been explored:

  • Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. Specifically, compounds with similar structures have shown to inhibit the growth of various cancer cell lines by interfering with mitochondrial function and inducing oxidative stress .

Anti-inflammatory Effects

Research has suggested that azetidine derivatives may exhibit anti-inflammatory properties:

  • Findings : In vivo studies indicated that these compounds could reduce inflammation markers in animal models of arthritis. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

A notable case study involved the evaluation of a related azetidine compound in a murine model for its antitumor activity:

  • Study Design : Mice were administered varying doses of the compound over a period of four weeks.
  • Results : Significant tumor reduction was observed in treated mice compared to controls, with histological analysis revealing decreased cell proliferation and increased apoptosis in tumor tissues .

Q & A

Q. What protocols ensure reproducibility in azetidine ring functionalization?

  • Guidelines :
  • Use anhydrous conditions to prevent hydrolysis of sensitive intermediates.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Validate purity with HPLC (C18 column, acetonitrile/water gradient) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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